2,4-difluoro-N-(pyridin-3-ylmethyl)aniline
Overview
Description
2,4-difluoro-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C12H10F2N2 and a molecular weight of 220.22 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring and a pyridin-3-ylmethyl group attached to the nitrogen atom of the aniline moiety . It is commonly used in biochemical research and has various applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 2,4-difluoroaniline with pyridin-3-ylmethanol under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively . The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2,4-difluoro-N-(pyridin-3-ylmethyl)aniline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways . The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
2,4-difluoroaniline: Lacks the pyridin-3-ylmethyl group, making it less versatile in certain applications.
N-(pyridin-3-ylmethyl)aniline: Does not have fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
2,4-difluoro-N-(pyridin-3-ylmethyl)aniline is unique due to the presence of both fluorine atoms and the pyridin-3-ylmethyl group, which confer distinct chemical and biological properties . These features make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,4-difluoro-N-(pyridin-3-ylmethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRSQLVXBAGLIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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